4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1206995-12-1
Cat. No.: VC11973630
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206995-12-1 |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H18N4O3S/c1-11-15(24-19-18-11)16(22)17-13-4-2-12(3-5-13)10-14(21)20-6-8-23-9-7-20/h2-5H,6-10H2,1H3,(H,17,22) |
| Standard InChI Key | FSZLMMPZCLSAIR-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Introduction
Structural and Molecular Characteristics
4-Methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide (CAS: 1206995-12-1) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxamide group at position 5. The carboxamide nitrogen is bonded to a 4-methylphenyl group, which is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain . Its molecular formula is , with a molecular weight of 346.4 g/mol . Key structural features include:
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1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
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Morpholine moiety: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and pharmacokinetic properties.
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Carboxamide linkage: Enhances hydrogen-bonding potential and interactions with biological targets.
The compound’s stereochemistry is achiral, as confirmed by its SMILES notation: .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance:
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Gram-negative bacteria: Fluorinated 1,3,4-thiadiazoles show MIC values of 20–40 μg/mL against Pseudomonas aeruginosa and Escherichia coli .
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Antifungal activity: Oxygenated substituents on thiadiazoles enhance activity against Candida albicans (MIC: 32–42 μg/mL) .
While direct data for the target compound is limited, its structural similarity to active analogs suggests potential efficacy against resistant pathogens .
Plant Protection Applications
1,2,3-Thiadiazoles act as systemic acquired resistance (SAR) elicitors in agriculture. For example:
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Tiadinil analogs: Derivatives induce SAR in rice and tobacco at concentrations as low as 10 μM .
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Fungicidal activity: Thiadiazole-carboxamide hybrids suppress Phytophthora infestans growth in vivo .
| Property | Value/Observation | Source |
|---|---|---|
| logP | 3.51 (indicating moderate lipophilicity) | |
| Hydrogen bond donors | 1 | |
| Acute toxicity | Not reported; research-use only | |
| CYP inhibition | Low risk (predicted in silico) |
Safety Notes:
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The compound is labeled for research purposes only, with no human or veterinary data available.
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In silico models predict low hepatotoxicity but potential P-glycoprotein inhibition, which may affect drug distribution .
Future Directions
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Antimicrobial resistance: Evaluate efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) .
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Kinase profiling: Screen for activity against EGFR, VEGFR, and other oncology targets .
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SAR optimization: Modify the morpholine or phenyl groups to enhance potency and reduce toxicity .
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